molecular formula C23H22BrN3O5S2 B10936881 Diethyl 5-[({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10936881
M. Wt: 564.5 g/mol
InChI Key: YAUDZAIGXGJZMH-UHFFFAOYSA-N
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Description

DIETHYL 5-[(2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-[(2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps. One common approach is to start with the thiophene ring, which is then functionalized with the necessary substituents. The bromophenyl group is introduced through a bromination reaction, and the pyrimidine ring is added via a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate groups to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-[(2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of derivatives with different functional groups.

Scientific Research Applications

DIETHYL 5-[(2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The unique structure of this compound makes it a candidate for use in organic electronics and photovoltaic devices.

    Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.

Mechanism of Action

The mechanism of action of DIETHYL 5-[(2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrimidine ring are key structural features that enable the compound to bind to these targets with high affinity. This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL 4-BROMOBENZYL PHOSPHONATE: This compound shares the bromophenyl group but has a different core structure.

    4-(4-BROMOPHENYL)-THIAZOL-2-AMINE: This compound also contains a bromophenyl group but has a thiazole ring instead of a thiophene ring.

Uniqueness

DIETHYL 5-[(2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of a thiophene ring, a pyrimidine ring, and a bromophenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22BrN3O5S2

Molecular Weight

564.5 g/mol

IUPAC Name

diethyl 5-[[2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H22BrN3O5S2/c1-4-31-21(29)18-13(3)19(22(30)32-5-2)34-20(18)27-17(28)12-33-23-25-11-10-16(26-23)14-6-8-15(24)9-7-14/h6-11H,4-5,12H2,1-3H3,(H,27,28)

InChI Key

YAUDZAIGXGJZMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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